

# An In-depth Technical Guide to 2-Piperidone: Physical and Chemical Characteristics

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## Compound of Interest

Compound Name: 2-Piperidone

Cat. No.: B129406

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This guide provides a comprehensive overview of the core physical and chemical properties of **2-Piperidone** (also known as  $\delta$ -valerolactam), a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. The information is presented to facilitate its application in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of its synthetic and potential biological pathways.

## Physical and Chemical Properties

**2-Piperidone** is a cyclic amide, or lactam, with a six-membered ring.<sup>[1]</sup> At room temperature, it typically appears as a white to off-white or yellowish crystalline solid or mass.<sup>[1][2][3]</sup> It possesses a faint, characteristic amine-like odor.<sup>[1]</sup> Its hygroscopic nature necessitates storage in a cool, dry place in a tightly sealed container to prevent moisture absorption.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize the key physical and chemical parameters of **2-Piperidone**.

Property	Value	References
CAS Number	675-20-7	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	99.13 g/mol	<a href="#">[4]</a>
Appearance	White to off-white/yellowish low melting crystalline mass	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	38-40 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	256 °C (at 760 mmHg); 81-82 °C (at 0.1 mmHg)	<a href="#">[6]</a>
Density	1.073 g/cm <sup>3</sup>	<a href="#">[7]</a>
Solubility in Water	291 g/L at 25 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Solubility in Organic Solvents	Highly soluble in polar solvents like ethanol, methanol, and acetone; sparingly soluble in nonpolar solvents like benzene.	<a href="#">[2]</a> <a href="#">[8]</a>
pKa (Strongest Acidic)	14.89	<a href="#">[9]</a>
pKa (Strongest Basic)	-1.6	<a href="#">[9]</a>
LogP (Octanol-Water Partition Coefficient)	-0.46	<a href="#">[4]</a>

Spectroscopic Data	Description	References
$^1\text{H}$ NMR	Spectra available in various databases, providing information on the proton environments in the molecule.	<a href="#">[4]</a> <a href="#">[10]</a>
$^{13}\text{C}$ NMR	Provides information on the carbon skeleton of the molecule. Data is available in spectral databases.	<a href="#">[4]</a> <a href="#">[11]</a>
Infrared (IR)	Characteristic peaks for the amide C=O stretch and N-H stretch are key identifiers. The National Institute of Standards and Technology (NIST) provides reference spectra.	<a href="#">[12]</a>
Mass Spectrometry (MS)	The mass spectrum shows the molecular ion peak and fragmentation patterns, which are useful for structural elucidation. GC-MS data is available in public databases.	<a href="#">[4]</a>

## Experimental Protocols

This section details generalized experimental methodologies for determining the key physical properties of **2-Piperidone**.

### Determination of Melting Point (Capillary Method)

**Principle:** The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

**Methodology:**

- **Sample Preparation:** A small amount of finely powdered **2-Piperidone** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).
- **Heating:** The bath is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the last solid crystal melts ( $T_2$ ) are recorded.
- **Reporting:** The melting point is reported as the range  $T_1 - T_2$ .

## Determination of Boiling Point (Siwoloboff Method)

**Principle:** The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

**Methodology:**

- **Sample Preparation:** A small volume (a few milliliters) of **2-Piperidone** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- **Apparatus Setup:** The test tube is attached to a thermometer, and the assembly is heated in a suitable bath (e.g., paraffin oil).
- **Heating:** The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
- **Observation:** Heating is continued until a steady stream of bubbles emerges from the capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

## Determination of Solubility (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

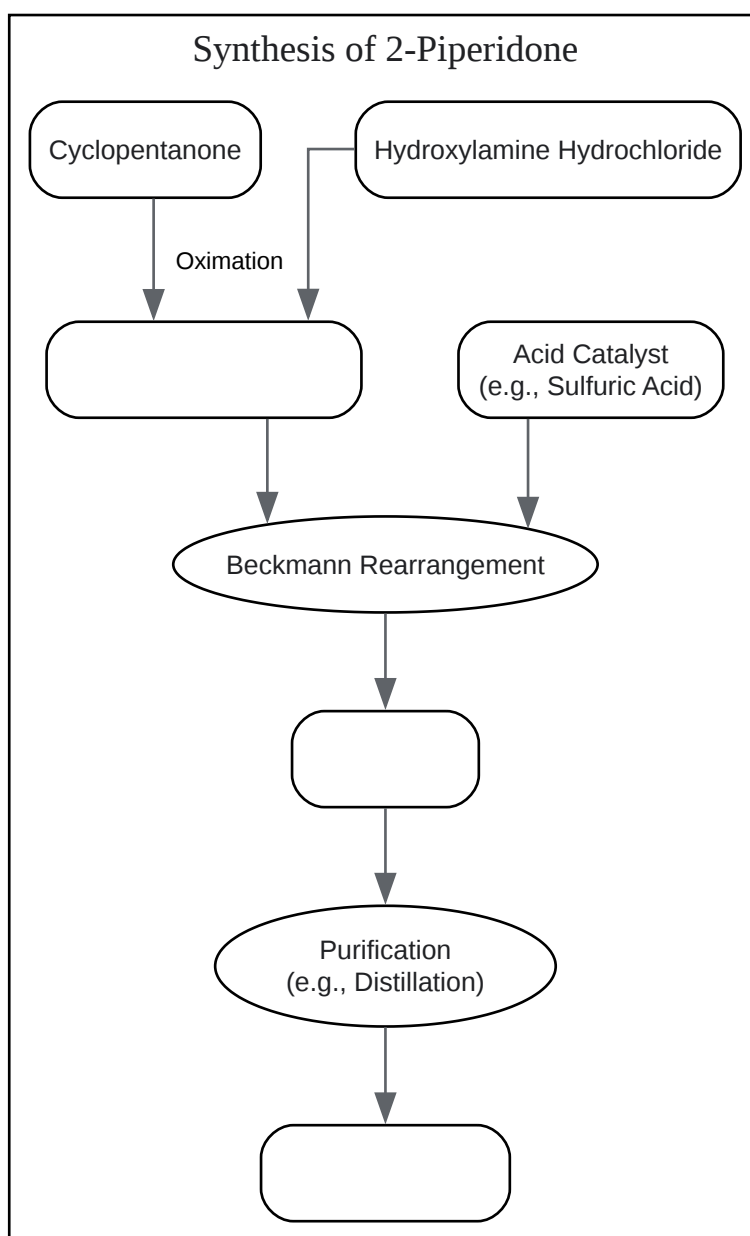
- **Sample Preparation:** An excess amount of solid **2-Piperidone** is added to a known volume of the solvent (e.g., water) in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Analysis:** A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating the solvent and weighing the residue.
- **Calculation:** The solubility is calculated and expressed in units such as g/L or mol/L.

## Synthesis of 2-Piperidone

A common and industrially relevant method for the synthesis of **2-Piperidone** is the Beckmann rearrangement of cyclopentanone oxime.<sup>[1]</sup> A related patented method describes the synthesis from cyclohexanone oxime, which can be adapted.<sup>[12]</sup>

## Synthetic Workflow: Beckmann Rearrangement

The following diagram illustrates the general workflow for the synthesis of **2-Piperidone** from cyclopentanone.



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Caption: Synthetic workflow for **2-Piperidone** via Beckmann rearrangement.

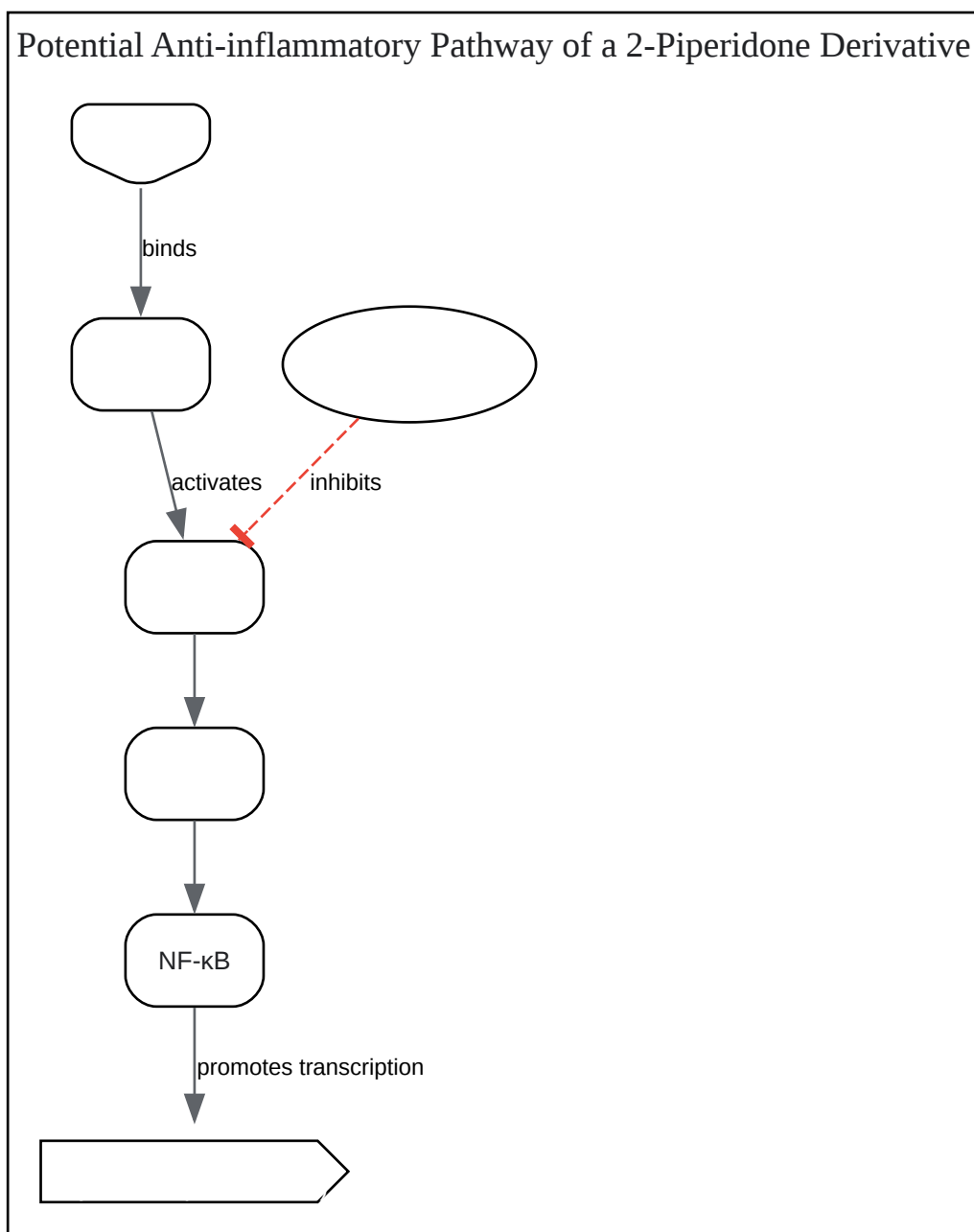
## Role in Signaling Pathways and Experimental Workflows

Derivatives of **2-Piperidone** have emerged as promising candidates in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, by inhibiting the

aggregation of  $\beta$ -amyloid ( $A\beta$ ) peptides.<sup>[13]</sup> Research suggests that these compounds may also possess anti-inflammatory properties.<sup>[13]</sup>

## Hypothetical Signaling Pathway Inhibition

Based on studies of **2-piperidone** derivatives, a potential mechanism of action involves the modulation of inflammatory pathways. For instance, some derivatives have been suggested to interfere with the Myeloid differentiation primary response 88 (MyD88) signaling pathway, which is a key adapter protein in the toll-like receptor (TLR) signaling cascade that leads to the production of pro-inflammatory cytokines.



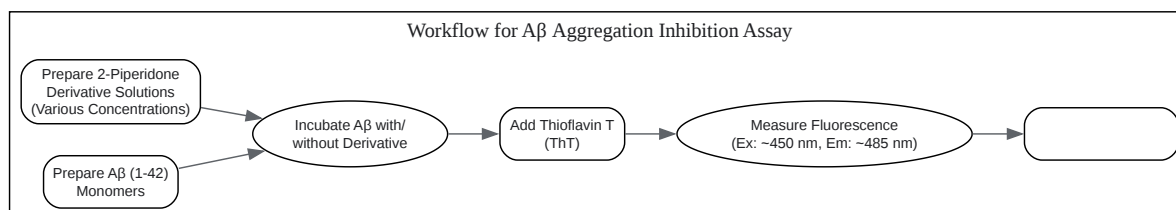
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Caption: Inhibition of the MyD88-mediated inflammatory pathway.

## Experimental Workflow for A $\beta$ Aggregation Inhibition Assay



To assess the efficacy of **2-Piperidone** derivatives in preventing A $\beta$  aggregation, a common in vitro method is the Thioflavin T (ThT) fluorescence assay.



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Caption: Workflow for assessing A $\beta$  aggregation inhibition using ThT assay.

## Safety and Handling

**2-Piperidone** is considered to have low to moderate toxicity.[1][2] However, it can cause irritation to the eyes, skin, and respiratory system.[1][2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[2] Work should be conducted in a well-ventilated area or under a fume hood.[2] In case of contact with eyes or skin, the affected area should be rinsed immediately with plenty of water.[2] For long-term storage, it should be kept in a cool, dry, and well-ventilated place away from strong oxidizing agents.[1][2]

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